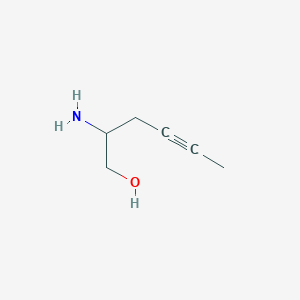

2-Aminohex-4-yn-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

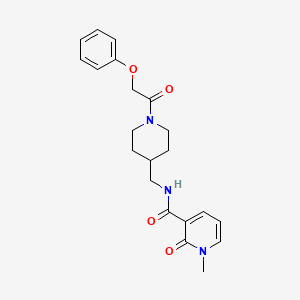

2-Aminohex-4-yn-1-ol is a chemical compound with the molecular formula C6H11NO and a molecular weight of 113.16 .

Molecular Structure Analysis

The molecular structure of 2-Aminohex-4-yn-1-ol can be represented by the InChI code: 1S/C6H11NO/c1-2-3-4-6(7)5-8/h6,8H,4-5,7H2,1H3 .Physical And Chemical Properties Analysis

2-Aminohex-4-yn-1-ol is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources .Aplicaciones Científicas De Investigación

Mechanistic Insights into Biochemical Processes

4-Aminohex-5-ynoic acid, a compound closely related to 2-Aminohex-4-yn-1-ol, demonstrates the ability to inhibit bacterial glutamic acid decarboxylase in a time-dependent, irreversible manner. This stereospecific inhibition involves the abstraction of the propargylic hydrogen, leading to the generation of a reactive alkylating agent, providing insights into enzyme inhibition mechanisms (Jung et al., 1978).

Synthetic Applications

The palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols, accessible via the Grignard reaction, has been employed to synthesize quinoline-3-carboxylic esters and indol-2-acetic esters. This method showcases the versatile synthetic utility of alkynol derivatives in constructing complex heterocyclic structures (Gabriele et al., 2008).

Analytical Chemistry Techniques

In the field of analytical chemistry, the synthesis of oligonucleotides with an aliphatic amino group at the 5' terminus, including fluorescent DNA primers, exemplifies the use of amino acid derivatives in enhancing detection methods for DNA sequence analysis. This modification allows for the attachment of various chemical species, broadening the scope of oligonucleotide applications (Smith et al., 1985).

Contributions to Biomolecular Understanding

Amino acid derivatives like 2-Aminohex-4-yn-1-ol have been instrumental in elucidating biomolecular structures and functions. For instance, the characterization of amino acids through various physicochemical descriptors aids in understanding their roles in biological systems, which is crucial for the design of biologically active peptides and proteins (Sandberg et al., 1998).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-aminohex-4-yn-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-3-4-6(7)5-8/h6,8H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCELGGPWOLAFFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminohex-4-yn-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-dimethylphenyl)oxamide](/img/structure/B2736095.png)

![3,4-difluoro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide](/img/structure/B2736096.png)

![1-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2736097.png)

![N-cyclohexyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2736102.png)

![1-((4-chlorophenyl)sulfonyl)-3-(3-ethoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2736105.png)